molecular formula C17H19F3N4O B2903078 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 2198840-47-8

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No. B2903078
CAS RN: 2198840-47-8
M. Wt: 352.361
InChI Key: JEMWHWRZKPZEST-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a class of compounds that have a wide range of pharmacological activities . Pyrimidines are important in many biological processes, and they are part of the structure of several important biomolecules, including DNA and RNA.


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is attached to the pyrimidine ring through a methylene bridge that is also attached to a methylpyridine group.

Scientific Research Applications

Anti-Fibrotic Applications

This compound has been studied for its potential anti-fibrotic activities. Pyrimidine derivatives, including this compound, have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, which are key markers in the development of fibrosis .

Pharmacological Significance

In pharmacology, derivatives of pyrimidine such as this compound are known to exhibit a wide range of activities. They have been employed in the design of structures with significant medicinal chemistry, showing promise as antimicrobial, antiviral, antitumor, and antifibrotic agents .

Chemical Synthesis

The compound is used in the synthesis of novel heterocyclic compounds. Its pyrimidine core is a privileged structure in medicinal chemistry, which is integral in constructing libraries of compounds with potential biological activities .

Materials Science

In materials science, the compound’s derivatives are explored for their properties and interactions at the molecular level. For instance, its structural analogs have been used to study protein-ligand interactions, which can inform the development of new materials with specific molecular recognition capabilities .

Biochemistry Research

In biochemistry, the compound’s derivatives are valuable for understanding biochemical pathways and molecular interactions. They have been used to investigate the inhibition of enzymes and receptors, which is crucial for developing new biochemical assays and therapeutic agents .

Receptor Antagonism

This compound has been identified as a potential 5-HT4 receptor antagonist. It could be useful in treating or alleviating conditions mediated by 5-HT4 receptor activity, such as gastrointestinal diseases, cognitive disorders, and cardiovascular disorders .

Future Directions

The study of pyrimidine derivatives is an active area of research due to their wide range of biological activities . Future research on this compound could involve studying its biological activity, developing methods for its synthesis, and investigating its mechanism of action.

properties

IUPAC Name

2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-12-3-2-7-21-15(12)25-11-13-5-9-24(10-6-13)16-22-8-4-14(23-16)17(18,19)20/h2-4,7-8,13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMWHWRZKPZEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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